molecular formula C11H22N2O3 B13832237 (R)-2-[(Boc-(methyl)amino)methyl]-morpholine

(R)-2-[(Boc-(methyl)amino)methyl]-morpholine

Cat. No.: B13832237
M. Wt: 230.30 g/mol
InChI Key: NWUVCNHMCLDAOF-SECBINFHSA-N
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Description

®-2-[(Boc-(methyl)amino)methyl]-morpholine is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(Boc-(methyl)amino)methyl]-morpholine typically involves the protection of the amino group with a Boc group. One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an amine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of ®-2-[(Boc-(methyl)amino)methyl]-morpholine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-[(Boc-(methyl)amino)methyl]-morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine, while oxidation may produce corresponding oxides or ketones.

Scientific Research Applications

®-2-[(Boc-(methyl)amino)methyl]-morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-[(Boc-(methyl)amino)methyl]-morpholine involves the interaction of its functional groups with specific molecular targets. The Boc group provides steric hindrance and enhances the solubility of the compound, facilitating its use in various chemical reactions. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

®-2-[(Boc-(methyl)amino)methyl]-morpholine can be compared with other similar compounds, such as:

The uniqueness of ®-2-[(Boc-(methyl)amino)methyl]-morpholine lies in its specific structure, which combines the properties of the Boc group and the morpholine ring, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[[(2R)-morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

NWUVCNHMCLDAOF-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CNCCO1

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNCCO1

Origin of Product

United States

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